
(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with significant potential in various scientific fields. This compound features a cyclopropane ring substituted with an amino(carboxy)methyl group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common method includes the use of diazo compounds and transition metal catalysts to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid is used as a building block for the synthesis of complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: A similar compound with two carboxylic acid groups on the cyclopropane ring.
(1R,2S)-2-Aminocyclopropanecarboxylic acid: A compound with an amino group on the cyclopropane ring.
(1S,2R)-2-(®-Amino(carboxy)methyl)cyclopropanecarboxylic acid: An enantiomer of the compound .
Uniqueness
(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups. This configuration allows for selective interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C6H9NO4 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4-/m0/s1 |
InChI-Schlüssel |
GZOVEPYOCJWRFC-NUNKFHFFSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C1C(C1C(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)

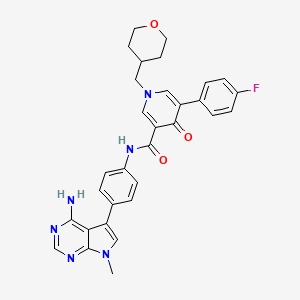


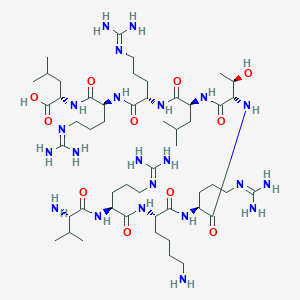
![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)
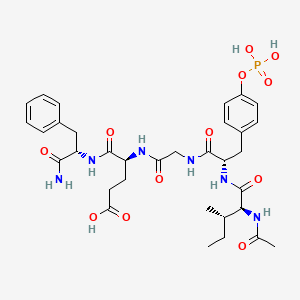

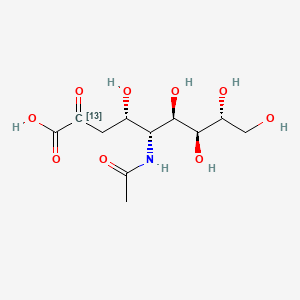
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
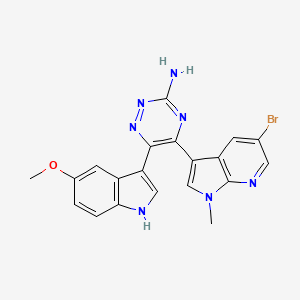
pyrimidine-2,4-dione](/img/structure/B12398270.png)
